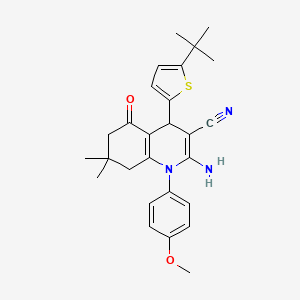
(2,5-Dimethyl-phenyl)-(5-ethyl-thiophen-2-ylmethylene)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethyl-phenyl)-(5-ethyl-thiophen-2-ylmethylene)-amine is an organic compound that features a complex structure combining a dimethylphenyl group and an ethylthiophene group linked by a methylene bridge to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-phenyl)-(5-ethyl-thiophen-2-ylmethylene)-amine typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,5-dimethylphenylamine and 5-ethyl-2-thiophenecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction is typically carried out in a solvent like ethanol or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient or reusable catalysts to minimize waste and improve reaction rates.
Automated Purification: Implementing automated purification systems to streamline the process and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethyl-phenyl)-(5-ethyl-thiophen-2-ylmethylene)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to secondary amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,5-Dimethyl-phenyl)-(5-ethyl-thiophen-2-ylmethylene)-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in organic electronics and optoelectronic devices.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methyl-5-nitro-phenyl)-(5-nitro-thiophen-2-ylmethylene)-amine: Similar structure but with nitro groups, leading to different electronic properties and reactivity.
(2-Chloro-5-nitro-benzylidene)-(2-methyl-5-nitro-phenyl)-amine:
(4-Iodo-phenyl)-(5-nitro-furan-2-ylmethylene)-amine: Incorporates iodine and furan rings, offering distinct reactivity and uses.
Uniqueness
(2,5-Dimethyl-phenyl)-(5-ethyl-thiophen-2-ylmethylene)-amine stands out due to its specific combination of dimethylphenyl and ethylthiophene groups. This unique structure imparts distinct electronic and steric properties, making it valuable for specialized applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C15H17NS |
|---|---|
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-1-(5-ethylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C15H17NS/c1-4-13-7-8-14(17-13)10-16-15-9-11(2)5-6-12(15)3/h5-10H,4H2,1-3H3 |
Clave InChI |
NWRGHYQKHXJXSP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)C=NC2=C(C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11539976.png)
![N'-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11539977.png)
![1-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11539978.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]biphenyl-4-amine](/img/structure/B11539984.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11539991.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11540012.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540025.png)
![N,N-diethyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B11540035.png)


![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B11540055.png)
![2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11540066.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11540072.png)
